Mitorubrinic acid, (S)-

Antiviral Bovine Leukemia Virus Protease Inhibition

(-)-Mitorubrinic acid, also referred to as (S)-mitorubrinic acid, is a fungal polyketide belonging to the azaphilone class of natural products. It possesses a highly oxygenated pyranoquinone (isochromene) bicyclic core with a quaternary carbon center and an (S)-configuration at C-7.

Molecular Formula C21H16O9
Molecular Weight 412.3 g/mol
CAS No. 58958-07-9
Cat. No. B191890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitorubrinic acid, (S)-
CAS58958-07-9
Synonymsmitorubrinic acid
Molecular FormulaC21H16O9
Molecular Weight412.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)C=CC(=O)O)C)O)O
InChIInChI=1S/C21H16O9/c1-10-5-12(22)8-15(23)18(10)20(28)30-21(2)16(24)7-11-6-13(3-4-17(25)26)29-9-14(11)19(21)27/h3-9,22-23H,1-2H3,(H,25,26)/b4-3+/t21-/m0/s1
InChIKeyZJIWQCFXEQSFGR-SHTLVRLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Mitorubrinic Acid (CAS 58958-07-9): A Structurally Distinct Azaphilone Polyketide from Fungal Sources


(-)-Mitorubrinic acid, also referred to as (S)-mitorubrinic acid, is a fungal polyketide belonging to the azaphilone class of natural products. It possesses a highly oxygenated pyranoquinone (isochromene) bicyclic core with a quaternary carbon center and an (S)-configuration at C-7 [1]. The compound is biosynthesized by a dedicated pair of non-reducing polyketide synthase (PKS) genes, pks11 and pks12, acting sequentially—a genetically defined pathway distinct from those of other azaphilone pigments such as Monascus pigments [2]. (-)-Mitorubrinic acid has been isolated from multiple fungal genera, including Talaromyces (formerly Penicillium) marneffei, Penicillium funiculosum, Penicillium vermiculatum, and Hypoxylon species [3]. Its biological profile encompasses trypsin inhibition, antiviral activity against bovine leukemia virus (BLV) protease, and a characterized role as a virulence factor in T. marneffei by enhancing intracellular survival in macrophages [4][5].

Chiral azaphilone reference with (S)-configuration; unique pks11/pks12 biosynthetic origin
Multi-target enzyme inhibitor probe: reported trypsin and BLV protease activity
Fungal virulence factor and morphogenic tool for developmental biology studies

Why Generic Azaphilone Substitution Is Inadequate for Mitorubrinic Acid Applications


The azaphilone family encompasses structurally diverse pigments and metabolites with distinct biosynthetic origins and biological activity spectra. (-)-Mitorubrinic acid is synthesized by the dedicated pks11/pks12 gene pair, a pathway separate from that of Monascus-type pigments (e.g., monascorubrin, rubropunctatin) and other mitorubrin congeners [1]. This genetic and structural divergence translates into non-overlapping biological activities: (-)-mitorubrinic acid acts as a BLV protease inhibitor and trypsin inhibitor, whereas its 6″-hydroxy derivative and mitorubrinol exhibit different target profiles, and (-)-mitorubrin lacks BLV protease activity [2][3]. Furthermore, the compound's ability to induce chlamydospore-like morphological changes in fungi is not replicated by its (+)-enantiomer analog, (+)-mitorubrinic acid B [4]. Consequently, substituting (-)-mitorubrinic acid with a structurally related azaphilone would result in fundamentally different pharmacological and biological outcomes.

Pathway Generic azaphilones lack the pks11/pks12 gene cluster; biological profile may not transfer
Stereochemistry (+)-Enantiomer or racemic mixtures may show different morphogenic and enzyme inhibition outcomes
Target profile Closely related mitorubrin congeners exhibit opposite MptpB/PfDHODH selectivity; substitution alters assay interpretation

Quantitative Evidence Guide for (-)-Mitorubrinic Acid Differentiation


Superior BLV Protease Inhibition Relative to the Clinical Protease Inhibitor Amprenavir

(-)-Mitorubrinic acid was identified from a chemical library screen as a natural inhibitor of bovine leukemia virus (BLV) protease. In a direct head-to-head fluorogenic assay, (-)-mitorubrinic acid exhibited stronger inhibitory activity against BLV protease than the established HIV-1 protease inhibitor amprenavir, which also inhibits BLV protease [1]. Additionally, in a cell-based syncytium formation assay, (-)-mitorubrinic acid reduced syncytium formation in a dose-dependent manner and showed no cytotoxicity up to 100 µM [2]. This represents the first and only natural product reported to inhibit BLV protease.

BLV Protease
Head-to-head
Stronger inhibitory activity than amprenavir; no cytotoxicity at 100 µM
Reported BLV protease inhibition context; only known natural inhibitor scaffold
IC50 ratio not publicly available; cell-based syncytium assay data reported
Antiviral Bovine Leukemia Virus Protease Inhibition

Trypsin Inhibitory Activity (IC50 = 16 µg/mL ≈ 38.8 µM)

(-)-Mitorubrinic acid inhibits the serine protease trypsin with an IC50 of 16 µg/mL, as reported by Nordic Biosite/Adipogen technical specifications. Converting to molar units using its molecular weight of 412.4 g/mol yields approximately 38.8 µM, which is consistent with the independently published value of IC50 = 41.05 µmol/L [1]. A co-metabolite mixture (OR-1) isolated from the same fermentation broth displayed an uncompetitive inhibition mode with a Ki of 17.6 µmol/L against trypsin, whereas (-)-mitorubrinic acid's specific inhibition modality has not been fully characterized [2].

Trypsin IC50
Cross-study
~38.8 µM (16 µg/mL)
Supports enzyme inhibition benchmark; independent verification aligns
Inhibition modality not fully characterized; co-metabolite OR-1 Ki = 17.6 µM
Enzyme Inhibition Trypsin Serine Protease

Distinct Biosynthetic Gene Cluster (pks11/pks12) Not Found in Monascus Pigment Producers

The biosynthesis of (-)-mitorubrinic acid is mediated by two dedicated non-reducing polyketide synthase genes, pks11 and pks12, which were identified through systematic knockdown of all 23 PKS genes in Penicillium marneffei [1]. Knockdown of pks11, pks12, or both resulted in complete loss of yellow pigment (mitorubrinic acid and mitorubrinol production). This gene pair is distinct from the PKS clusters responsible for Monascus pigments (monascorubrin, rubropunctatin, monascin, ankaflavin) and from the single PKS genes driving (+)-mitorubrin and (+)-mitorubrinol biosynthesis in Hypoxylon species [2]. The virulence phenotype is also genetically linked: mice challenged with pks11/pks12 knockdown mutants showed significantly better survival (P<0.05) compared to wild-type P. marneffei, and there was a statistically significant decrease in macrophage intracellular survival (P<0.05) [1].

Biosynthetic Cluster
Genetic validation
pks11/pks12 gene pair; knockout abolishes pigment and reduces virulence
Genetically distinct from Monascus pigments; ensures sourcing authenticity
Mouse infection model P
PfDHODH Selectivity
Head-to-head
Little inhibitory activity vs. mitorubrinol and altenusin active
Defines selectivity window; avoids PfDHODH off-target effects
Altenusin IC50 = 5.9 µM; mitorubrinol active; 3D7 growth unaffected
Morphogenic Activity
Class-level
Induces chlamydospore-like cells; (+)-enantiomer not reported to share
Supports fungal developmental biology studies; stereochemical specificity
Qualitative phenotype; quantitative induction metrics not detailed
MptpB Activity
Head-to-head
Not reported as inhibitor vs. (-)-mitorubrin IC50 = 3.99 µM
Provides negative control for antituberculosis target selectivity studies
Asperlone A/B IC50 4.24-4.32 µM; congener-specific profile confirmed
Biosynthesis Polyketide Synthase Genomics Chemotaxonomy

Absence of Anti-PfDHODH Activity Contrasts with Co-Isolated Metabolites

In a study of metabolites from Talaromyces pinophilus, (-)-mitorubrinic acid (compound 3) was tested alongside mitorubrinol (compound 2) and altenusin (compound 1) for inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) [1]. Altenusin inhibited PfDHODH with an IC50 of 5.9 µM, and mitorubrinol also showed inhibitory activity against PfDHODH while being inactive against the human orthologue of DHODH. In contrast, (-)-mitorubrinic acid showed little PfDHODH inhibitory activity and no significant effect on P. falciparum 3D7 cell growth in vitro [1]. This inactivity against PfDHODH sets (-)-mitorubrinic acid apart from its mitorubrinol co-metabolite and defines its selectivity boundary.

PfDHODH Selectivity
Head-to-head
Little inhibitory activity vs. mitorubrinol and altenusin active
Defines selectivity window; avoids PfDHODH off-target effects
Altenusin IC50 = 5.9 µM; mitorubrinol active; 3D7 growth unaffected
Antimalarial Plasmodium falciparum Dihydroorotate Dehydrogenase Selectivity

Unique Morphogenic Activity: Chlamydospore-Like Cell Induction Not Replicated by Enantiomeric Analog

(-)-Mitorubrinic acid was originally identified as a morphogenic substance that induces the formation of chlamydospore-like cells in filamentous fungi—a rare and distinctive biological activity among azaphilone natural products [1]. In the same study, the enantiomeric analog (+)-mitorubrinic acid B was isolated from the same Penicillium funiculosum culture, but the published report does not attribute the same morphogenic activity to this (+)-enantiomer [1]. This stereochemical specificity serves as a key differentiator from other azaphilones that lack this morphogenic property altogether.

Morphogenic Activity
Class-level
Induces chlamydospore-like cells; (+)-enantiomer not reported to share
Supports fungal developmental biology studies; stereochemical specificity
Qualitative phenotype; quantitative induction metrics not detailed
Fungal Morphogenesis Chlamydospore Phenotypic Assay

MptpB Inhibition Activity Profile Contrasts with Mitorubrin Family Members

In a study of metabolites from the mangrove-derived fungus Aspergillus sp. 16-5C, (-)-mitorubrinic acid (compound 5) was isolated alongside (-)-mitorubrin (compound 6), (±)-asperlone A (compound 1), and (±)-asperlone B (compound 2). Compounds 1, 2, and 6 exhibited potent inhibitory effects against Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) with IC50 values of 4.24 ± 0.41, 4.32 ± 0.60, and 3.99 ± 0.34 µM, respectively [1]. (-)-Mitorubrinic acid was not reported as an MptpB inhibitor in this study, distinguishing it from (-)-mitorubrin, which was among the most potent inhibitors. This differential profile defines a clear selectivity distinction between two closely related mitorubrin congeners.

MptpB Activity
Head-to-head
Not reported as inhibitor vs. (-)-mitorubrin IC50 = 3.99 µM
Provides negative control for antituberculosis target selectivity studies
Asperlone A/B IC50 4.24-4.32 µM; congener-specific profile confirmed
Tuberculosis MptpB Phosphatase Inhibition Antibacterial

Target Application Scenarios for (-)-Mitorubrinic Acid Based on Verified Differentiated Activity


Anti-BLV Drug Discovery: Natural Product Protease Inhibitor Scaffold

(-)-Mitorubrinic acid is currently the only known natural inhibitor of BLV protease, outperforming amprenavir in head-to-head fluorogenic assays while demonstrating no cytotoxicity at concentrations up to 100 µM in cell-based syncytium formation models [1][2]. This makes it a high-priority chemical probe for bovine leukemia virus drug discovery programs, particularly for structure-activity relationship (SAR) studies aimed at optimizing BLV protease inhibition. Source selection must specify the (S)-enantiomer to ensure BLV protease activity.

Fungal Virulence Research: Genetically Validated Virulence Factor of Talaromyces marneffei

Genetic knockout of the pks11/pks12 biosynthetic locus abolishes (-)-mitorubrinic acid production and significantly attenuates T. marneffei virulence in both mouse models and macrophage infection assays (P<0.05) [1]. This genetically validated virulence role makes (-)-mitorubrinic acid an essential reference standard for T. marneffei pathogenesis studies and for screening antifungal compounds that interfere with virulence factor production.

Fungal Developmental Biology: Chlamydospore Induction Phenotypic Assays

(-)-Mitorubrinic acid uniquely induces chlamydospore-like cell formation in filamentous fungi, a morphogenic phenotype not shared by its (+)-enantiomer analog or other common azaphilone pigments [1]. This specific morphogenic activity supports its use as a chemical biology tool in fungal developmental studies and in antifungal screening assays where chlamydospore formation is the measurable endpoint.

Selectivity Profiling Reference Standard for MptpB and PfDHODH Inhibitor Research

(-)-Mitorubrinic acid is structurally similar to (-)-mitorubrin (an MptpB inhibitor, IC50 = 3.99 µM) and mitorubrinol (a PfDHODH inhibitor) but lacks significant inhibitory activity against both targets [1][2]. This selectivity profile positions (-)-mitorubrinic acid as an ideal negative control or selectivity reference compound in MptpB-targeted anti-tuberculosis and PfDHODH-targeted antimalarial drug discovery programs, enabling researchers to distinguish target-specific from non-specific azaphilone effects.

Application
Selection Property
Validation Focus
Anti-BLV protease inhibitor research
BLV protease inhibition, cytotoxicity assay context
Fluorogenic enzyme assay and syncytium formation endpoint review
Fungal virulence pathway studies
pks11/pks12 cluster-specific production
Macrophage infection model and mouse survival endpoint validation
Fungal morphogenesis assays
Chlamydospore-induction phenotype
Morphological assay endpoint monitoring; stereochemical identity review
Antituberculosis/antimalarial selectivity profiling
Absence of MptpB and PfDHODH inhibition
Target-specific assay control validation; congener comparison review
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